phenacyl(triphenyl)phosphanium;hydrobromide
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Overview
Description
Phenacyl(triphenyl)phosphanium;hydrobromide, also known as (2-Oxo-2-phenylethyl)triphenylphosphonium bromide, is a chemical compound with the molecular formula C26H22OPBr. It is a phosphonium salt that is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds, making it a crucial intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacyl(triphenyl)phosphanium;hydrobromide can be synthesized through the bromination of phenacyl bromide in the presence of triphenylphosphine. The reaction typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) under mild conditions. The reaction proceeds as follows:
Bromination of Phenacyl Bromide: Phenacyl bromide is treated with NBS in the presence of a solvent like dichloromethane (DCM) to yield the brominated product.
Formation of this compound: The brominated product is then reacted with triphenylphosphine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Phenacyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form triphenylphosphine and phenacyl alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and phenacyl alcohol.
Substitution: Various substituted phenacyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phenacyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of phenacyl(triphenyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphine moiety can participate in nucleophilic substitution reactions, while the phenacyl group can undergo electrophilic addition reactions. The compound’s reactivity is influenced by the presence of the bromide ion, which can be easily displaced by other nucleophiles.
Comparison with Similar Compounds
Phenacyl(triphenyl)phosphanium;hydrobromide can be compared with other similar compounds such as:
Phenacyl chloride: Similar in structure but less reactive due to the presence of chlorine instead of bromine.
Benzyltriphenylphosphonium bromide: Similar phosphonium salt but with a benzyl group instead of a phenacyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different reactivity and applications.
This compound is unique due to its combination of the phenacyl and triphenylphosphine moieties, which provide distinct reactivity and versatility in organic synthesis.
Biological Activity
Phenacyl(triphenyl)phosphanium hydrobromide, also known as phenacyltriphenylphosphonium bromide, is a quaternary phosphonium salt characterized by its unique phenacyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of organic chemistry and medicinal applications. This article explores its synthesis, biological interactions, and relevant case studies.
Chemical Structure and Properties
Phenacyl(triphenyl)phosphanium hydrobromide has the molecular formula C20H20BrP and features a triphenylphosphonium cation linked to a phenacyl group. The presence of the phenacyl moiety enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of phosphonium ylids.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Direct Quaternization : Reaction of triphenylphosphine with phenacyl bromide.
- Ylid Formation : Utilizing phosphonium salts in nucleophilic addition reactions with carbonyl compounds.
These methods allow for the production of phenacyl(triphenyl)phosphanium hydrobromide with high yields and purity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of triphenylphosphonium (TPP) derivatives, which include phenacyl(triphenyl)phosphanium hydrobromide. TPP cations have been shown to enhance the selectivity and efficiency of anticancer agents by promoting mitochondrial targeting.
A significant study evaluated various TPP-conjugated compounds for their cytotoxicity against human cancer cell lines, including:
- HST-116 (Colon Cancer)
- A375 (Melanoma)
- PC-3 (Prostate Cancer)
- T-47D (Breast Carcinoma)
The results indicated that TPP derivatives exhibited IC50 values less than 10 μM in many cases, demonstrating substantial cytotoxic effects on cancer cells while sparing non-malignant cells .
Compound Type | IC50 (μM) | Target Cell Line |
---|---|---|
Propyl-TPP | 5 | HST-116 |
Dodecyl-TPP | 250 | MCF-7 |
Phenacyl-TPP | <10 | A375 |
The mechanism underlying the biological activity of phenacyl(triphenyl)phosphanium hydrobromide is primarily attributed to its ability to disrupt mitochondrial function. The TPP cation facilitates accumulation within mitochondria, leading to alterations in membrane potential and inhibition of ATP synthesis. This action induces oxidative stress and promotes apoptosis in cancer cells .
Case Studies
- Cytotoxicity Assessment : A study investigated the cytotoxic effects of TPP-conjugated compounds on various cancer cell lines using MTT assays. The results demonstrated a marked increase in cell death rates correlating with higher hydrophobicity of the alkyl chain linked to TPP .
- Developmental Toxicity Evaluation : In a sea urchin embryo model, phenacyl(triphenyl)phosphanium hydrobromide was assessed for developmental toxicity. The compound did not produce significant abnormalities, indicating a favorable safety profile for potential therapeutic applications .
- Structure-Activity Relationship Studies : Research focused on understanding how variations in the alkyl chain length of TPP derivatives influenced their biological activity. It was found that longer chains increased cytotoxicity against melanoma cells while minimizing effects on non-malignant cells .
Properties
Molecular Formula |
C26H23BrOP+ |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
phenacyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI Key |
AEHDSYHVTDJGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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